

Physical and chemical properties of 1,1,1-trimethoxypropane

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Compound of Interest

Compound Name: *Trimethyl orthopropionate*

Cat. No.: *B1584433*

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An In-depth Technical Guide to the Physical and Chemical Properties of 1,1,1-Trimethoxypropane

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,1,1-trimethoxypropane (CAS No. 24823-81-2), a versatile orthoester with significant applications in organic synthesis and materials science.^[1] This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its physicochemical properties, spectroscopic signature, reactivity, and safe handling protocols.

Molecular Identity and Structure

1,1,1-Trimethoxypropane, also known as **trimethyl orthopropionate**, is the trimethyl orthoester derivative of propanoic acid.^{[1][2][3]} Its structure features a central carbon atom bonded to an ethyl group and three methoxy groups. This unique arrangement confers specific reactivity, particularly its susceptibility to hydrolysis under acidic conditions.

- IUPAC Name: 1,1,1-trimethoxypropane^[1]
- Synonyms: **Trimethyl orthopropionate**, Orthopropionic Acid Trimethyl Ester^{[1][2]}
- CAS Number: 24823-81-2^{[1][2][3]}
- Molecular Formula: C₆H₁₄O₃^{[1][2][4]}

- Molecular Weight: 134.17 g/mol [1][4][5]
- InChIKey: ZGMNAIODRDOMEK-UHFFFAOYSA-N[1][2][3]

Physicochemical Properties

The physical properties of 1,1,1-trimethoxypropane are summarized in the table below. These characteristics are crucial for its application in chemical reactions, dictating appropriate solvents, reaction temperatures, and purification methods.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₄ O ₃	[1][2][4]
Molecular Weight	134.17 g/mol	[1][4][5]
Boiling Point	104.5 ± 20.0 °C at 760 mmHg	[4][5]
Density	0.9 ± 0.1 g/cm ³	[4][5]
Flash Point	25.4 ± 17.3 °C	[4][5]
Vapor Pressure	35.8 ± 0.2 mmHg at 25°C	[4][6]
Refractive Index	1.393	[4][5]
Appearance	Colorless liquid	[7]

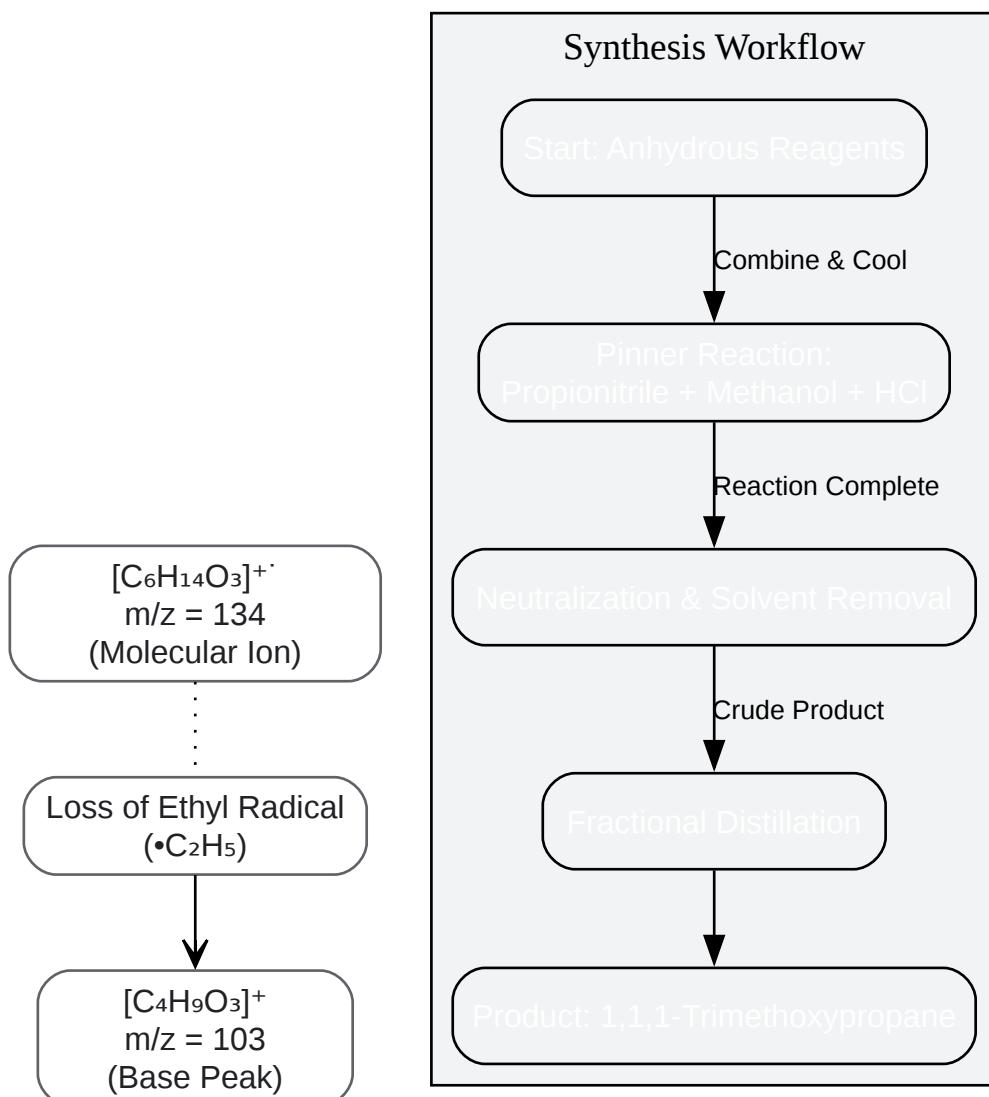
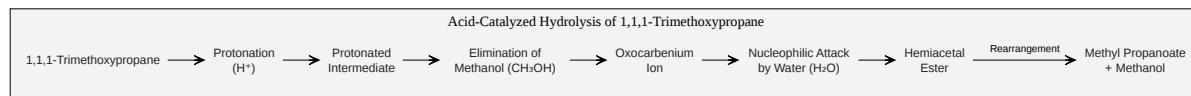
Chemical Reactivity and Synthetic Utility

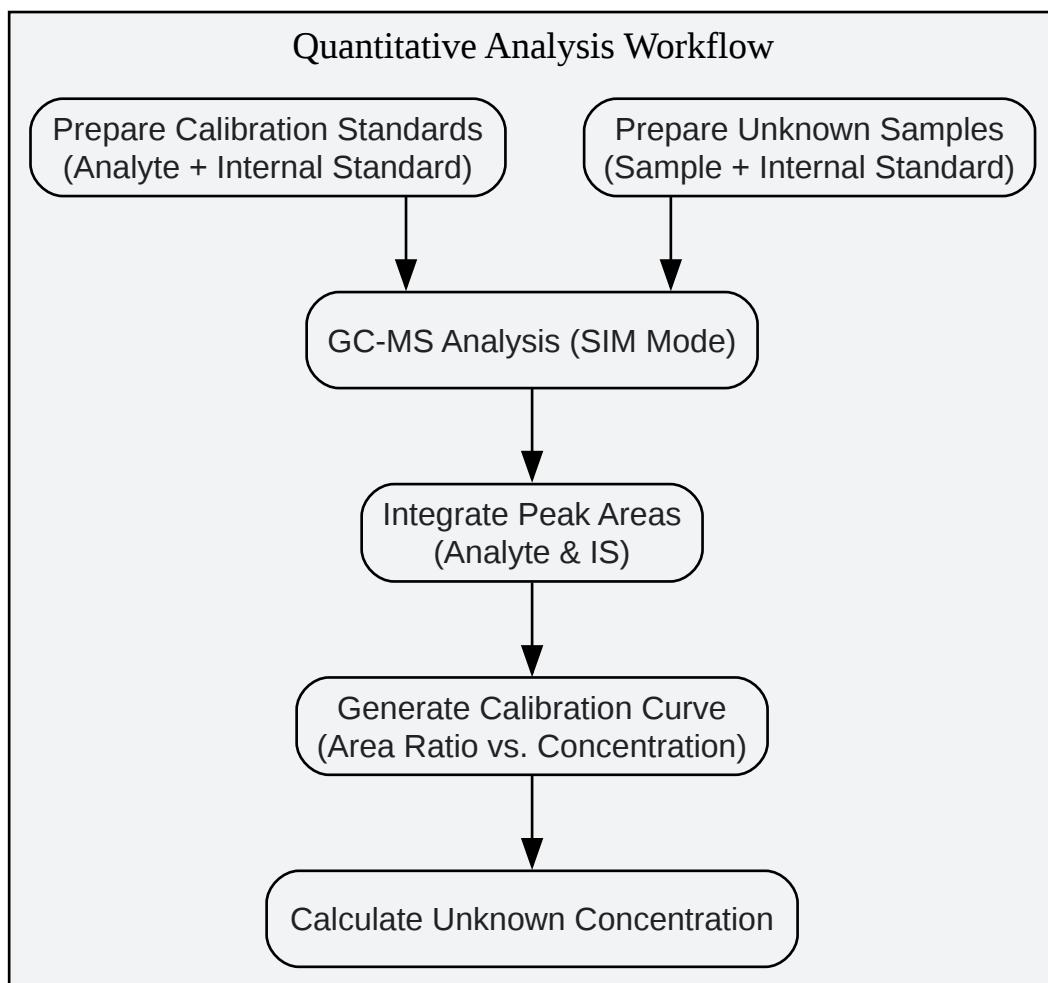
As an orthoester, 1,1,1-trimethoxypropane's reactivity is dominated by its sensitivity to acid-catalyzed hydrolysis. In the presence of aqueous acid, it readily hydrolyzes to form methyl propanoate and methanol. This reactivity makes it a useful protecting group for carboxylic acids and a precursor in various organic transformations.

The stability of the orthoester functional group is significantly higher under neutral or basic conditions, allowing for selective reactions at other sites of a molecule.

Hydrolysis Mechanism

The hydrolysis proceeds via protonation of one of the methoxy oxygen atoms, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and loss of a proton yields an intermediate hemiacetal ester, which then breaks down to the final ester and alcohol products.





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